molecular formula C12H13NOS B14380924 2-(Benzyloxy)-5-methyl-6H-1,3-thiazine CAS No. 89996-49-6

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine

Cat. No.: B14380924
CAS No.: 89996-49-6
M. Wt: 219.30 g/mol
InChI Key: GNVQIVKSUDANPE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine is a heterocyclic compound featuring a six-membered 1,3-thiazine ring substituted at position 2 with a benzyloxy group (-OCH₂C₆H₅) and at position 5 with a methyl group. The 6H designation indicates partial unsaturation in the ring system, which influences its electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazine derivatives, particularly those targeting enzymes like nitric oxide synthase (NOS) .

Properties

CAS No.

89996-49-6

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

5-methyl-2-phenylmethoxy-6H-1,3-thiazine

InChI

InChI=1S/C12H13NOS/c1-10-7-13-12(15-9-10)14-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3

InChI Key

GNVQIVKSUDANPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(SC1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-methyl-6H-1,3-thiazine can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the benzyloxy group. The resulting intermediate is then cyclized with formaldehyde and a methylating agent to introduce the methyl group at the 5 position.

Industrial Production Methods

Industrial production of 2-(Benzyloxy)-5-methyl-6H-1,3-thiazine typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoate derivative.

    Reduction: The thiazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or nickel catalyst.

    Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Benzoate derivatives.

    Reduction: Reduced thiazine derivatives.

    Substitution: Various substituted thiazine compounds depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methyl-6H-1,3-thiazine involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The thiazine ring structure allows for binding to various biological macromolecules, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analog: 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine

Key Differences :

  • Substituent at Position 2: The amino group (-NH₂) in this analog contrasts with the benzyloxy group in the target compound.
  • Ring Saturation : The "5,6-dihydro-4H" designation indicates partial saturation, reducing ring rigidity compared to the 6H system in the benzyloxy derivative.
  • Biological Activity: This compound is a potent inhibitor of inducible nitric oxide synthase (iNOS) with a Kᵢ of 4.2 nM, demonstrating 10–40-fold selectivity for murine iNOS over neuronal/endothelial isoforms .

Inference for 2-(Benzyloxy) Derivative: The benzyloxy group’s bulkier, lipophilic nature may reduce binding affinity to iNOS compared to the amino group. However, enhanced membrane permeability or metabolic stability could arise due to increased hydrophobicity.

Heterocyclic Analog: 3-(4-Chloro-phenyl)-5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H-[1,3,4]-thiadiazin-2-yl)-amide

Key Differences :

  • Core Structure : This compound contains a 1,3,4-thiadiazine ring (sulfur and two nitrogen atoms) instead of 1,3-thiazine.
  • Substituents : A pyrazole-carboxamide group and phenyl substituents dominate its structure, contrasting with the simpler benzyloxy and methyl groups in the target compound.

Inference for 2-(Benzyloxy) Derivative :
The thiadiazine scaffold’s electronic profile and hydrogen-bonding capacity differ significantly, implying divergent biological targets. However, synthetic methodologies (e.g., coupling reactions) may overlap.

Data Table: Comparative Analysis of Thiazine Derivatives

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Kᵢ (nM) Selectivity (iNOS vs. Other Isoforms)
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine 1,3-thiazine (dihydro) -NH₂ -CH₃ 4.2 10–40-fold
2-(Benzyloxy)-5-methyl-6H-1,3-thiazine 1,3-thiazine (6H) -OCH₂C₆H₅ -CH₃ N/A Not reported
2-Amino-5-phenyl-6H-[1,3,4]-thiadiazine 1,3,4-thiadiazine -NH₂ -C₆H₅ N/A Not applicable

Research Implications and Gaps

  • Pharmacological Potential: The amino-thiazine derivative’s high iNOS inhibition suggests that electron-donating groups at position 2 enhance enzyme binding. The benzyloxy group’s steric and electronic effects warrant experimental validation.
  • Synthetic Feasibility : Evidence from thiadiazine synthesis supports the use of carbodiimide reagents for preparing benzyloxy-thiazine derivatives, though optimization may be required.
  • Knowledge Gaps: No direct data on the target compound’s enzymatic activity, solubility, or toxicity are available in the provided evidence.

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